Benzyl 2-fluoro-6-nitrobenzoate

描述

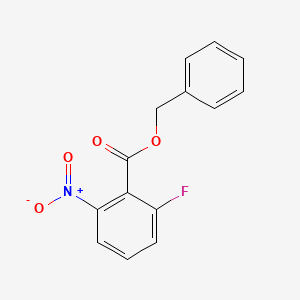

Benzyl 2-fluoro-6-nitrobenzoate is a useful research compound. Its molecular formula is C14H10FNO4 and its molecular weight is 275.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzyl 2-fluoro-6-nitrobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic molecules, where it can act as a reagent or intermediate in various chemical reactions .

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is being used in. For instance, in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, this compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific reaction it is being used in. In the case of SM cross-coupling, the compound may be involved in the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the synthesis of new compounds. In the context of SM cross-coupling, this could result in the formation of a new carbon–carbon bond .

生物活性

Benzyl 2-fluoro-6-nitrobenzoate (C₁₄H₁₀FNO₄) is an organic compound characterized by its unique structural features, including a benzyl group and a nitro group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and potential antiviral activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound consists of a benzyl moiety attached to a 2-fluoro-6-nitrobenzoate group. The presence of both fluorine and nitro groups enhances its reactivity and biological interactions. The molecular structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The nitro group is particularly associated with antimicrobial effects, making this compound a candidate for further exploration in medicinal chemistry .

Antibacterial Activity

A study examining various nitro-containing compounds found that this compound demonstrated notable activity against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis. The following table summarizes the antibacterial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's effectiveness is attributed to its ability to inhibit fungal cell membrane synthesis. The table below presents the antifungal activity data:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 128 |

Potential Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral RNA-dependent RNA polymerase (RdRp). While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting viral activity .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : In bacteria, the compound interferes with cell wall synthesis, leading to increased permeability and eventual cell death.

- Membrane Integrity : In fungi, it disrupts the integrity of the cell membrane, inhibiting growth and reproduction.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various nitro compounds, including this compound. Results indicated that the compound had a significant effect on both bacterial and fungal strains, supporting its potential use as an antimicrobial agent.

- Mechanistic Insights : Another research effort focused on understanding how similar compounds interact with biological targets. It was found that modifications in the chemical structure could enhance or diminish antimicrobial activity, providing insights into optimizing this compound for therapeutic applications .

科学研究应用

Pharmaceutical Applications

- Antimicrobial Activity : The presence of the nitro group in Benzyl 2-fluoro-6-nitrobenzoate is often associated with antimicrobial properties. Compounds with similar structures have demonstrated antibacterial and antifungal activities, making this compound a candidate for further medicinal chemistry research aimed at developing new antibiotics or antifungal agents.

- Drug Development : this compound may serve as a precursor or intermediate in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that could enhance bioactivity or selectivity toward specific biological targets.

- Interaction Studies : Research focusing on the interactions between this compound and various biological targets (such as enzymes or receptors) is essential for understanding its mechanism of action. Preliminary data suggest it may exhibit promising therapeutic potential.

Materials Science Applications

- OLED Materials : this compound has been explored as a dopant or host material in organic light-emitting diodes (OLEDs). Its electronic properties can be tailored for improved efficiency and performance in optoelectronic devices .

- Nanomaterials : The compound is also being investigated for its potential use in the synthesis of mesoporous materials and nanoclays, which are valuable in various industrial applications, including catalysis and drug delivery systems .

属性

IUPAC Name |

benzyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-11-7-4-8-12(16(18)19)13(11)14(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLRWJUKZQXBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。